molecular formula C6H5N3 B7723547 1H-Benzotriazole CAS No. 273-02-9

1H-Benzotriazole

Cat. No. B7723547
CAS RN: 273-02-9
M. Wt: 119.12 g/mol
InChI Key: QRUDEWIWKLJBPS-UHFFFAOYSA-N
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Patent
US08101637B2

Procedure details

The title compound was prepared in accordance with the general method of Example 1, from 2-bromo-pyridine (76 mg, 0.48 mmol) and 2-but-3-ynyl-4-nitro-2H-benzo[d][1,2,3]triazole (95 mg, 0.44 mmol). Reaction time: 3 hours. The crude residue was purified by flash chromatography (DCM/MeOH-99:1) to yield 40 mg (0.14 mmol, 31%) of 4-nitro-2-(pyridin-2-yl)but-3-ynyl)-2H-benzo[d][1,2,3]triazole as an orange oil.
Quantity
76 mg
Type
reactant
Reaction Step One
Name
2-but-3-ynyl-4-nitro-2H-benzo[d][1,2,3]triazole
Quantity
95 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
BrC1C=CC=CN=1.C([N:12]1[N:16]=[C:15]2[CH:17]=[CH:18][CH:19]=[C:20]([N+]([O-])=O)[C:14]2=[N:13]1)CC#C>>[N:13]1[NH:12][N:16]=[C:15]2[CH:17]=[CH:18][CH:19]=[CH:20][C:14]=12

Inputs

Step One
Name
Quantity
76 mg
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
2-but-3-ynyl-4-nitro-2H-benzo[d][1,2,3]triazole
Quantity
95 mg
Type
reactant
Smiles
C(CC#C)N1N=C2C(=N1)C=CC=C2[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction time
CUSTOM
Type
CUSTOM
Details
3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography (DCM/MeOH-99:1)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
N=1NN=C2C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08101637B2

Procedure details

The title compound was prepared in accordance with the general method of Example 1, from 2-bromo-pyridine (76 mg, 0.48 mmol) and 2-but-3-ynyl-4-nitro-2H-benzo[d][1,2,3]triazole (95 mg, 0.44 mmol). Reaction time: 3 hours. The crude residue was purified by flash chromatography (DCM/MeOH-99:1) to yield 40 mg (0.14 mmol, 31%) of 4-nitro-2-(pyridin-2-yl)but-3-ynyl)-2H-benzo[d][1,2,3]triazole as an orange oil.
Quantity
76 mg
Type
reactant
Reaction Step One
Name
2-but-3-ynyl-4-nitro-2H-benzo[d][1,2,3]triazole
Quantity
95 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
BrC1C=CC=CN=1.C([N:12]1[N:16]=[C:15]2[CH:17]=[CH:18][CH:19]=[C:20]([N+]([O-])=O)[C:14]2=[N:13]1)CC#C>>[N:13]1[NH:12][N:16]=[C:15]2[CH:17]=[CH:18][CH:19]=[CH:20][C:14]=12

Inputs

Step One
Name
Quantity
76 mg
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
2-but-3-ynyl-4-nitro-2H-benzo[d][1,2,3]triazole
Quantity
95 mg
Type
reactant
Smiles
C(CC#C)N1N=C2C(=N1)C=CC=C2[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction time
CUSTOM
Type
CUSTOM
Details
3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by flash chromatography (DCM/MeOH-99:1)

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
N=1NN=C2C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.